cis,trans-Doxepin-D3

Description

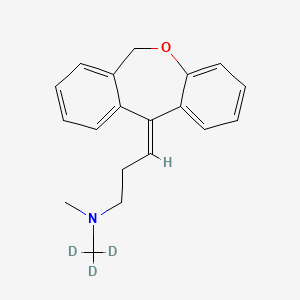

Structure

3D Structure

Properties

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWQRRAPPTVAG-QDBJSMJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to cis,trans-Doxepin-D3: Structure, Properties, and Application in Bioanalytical Methods

This technical guide provides a comprehensive overview of cis,trans-Doxepin-D3, a deuterated analog of the tricyclic antidepressant Doxepin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, and critical applications of this isotopically labeled compound, with a focus on its role as an internal standard in quantitative bioanalysis.

Introduction: The Role of Deuterated Internal Standards in Quantitative Analysis

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, achieving the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity, but its reliability is contingent on the effective management of analytical variability. Deuterated internal standards are the undisputed gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research and development.

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process. The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Chemical Structure and Properties of cis,trans-Doxepin-D3

cis,trans-Doxepin-D3 is the deuterated form of Doxepin, a tricyclic antidepressant. The "D3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In this specific isotopologue, the deuteration occurs on the N-methyl group. The term "cis,trans" refers to the isomeric mixture of the molecule.

Stereochemistry: The (E) and (Z) Isomers

Doxepin exists as a mixture of two geometric isomers due to the exocyclic double bond: the (E)-isomer (trans) and the (Z)-isomer (cis). Commercially available Doxepin is typically a mixture of these isomers, with the (E)-isomer being the major component (approximately 85:15 E/Z ratio)[1]. The (E)-isomer is a more potent inhibitor of serotonin reuptake, while the (Z)-isomer exhibits greater sedative activity[2]. cis,trans-Doxepin-D3, as its name suggests, is also supplied as a mixture of these two isomers.

Chemical Structure of (E)- and (Z)-Doxepin-D3

Caption: 2D structures of the (E) and (Z) isomers of Doxepin. In Doxepin-D3, one of the methyl groups on the nitrogen atom is replaced with a trideuteriomethyl group (-CD3).

Physicochemical Properties

The physicochemical properties of cis,trans-Doxepin-D3 are nearly identical to those of unlabeled Doxepin, which is critical for its function as an internal standard.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈D₃NO · HCl | [3] |

| Molecular Weight | 318.86 g/mol | [3] |

| CAS Number | 347840-07-7 | [4] |

| Appearance | White crystalline solid | [1] |

| pKa | 8.96 (for Doxepin) | [5] |

| logP (Octanol/Water) | 4.3 (for Doxepin) | [6] |

| Water Solubility | 31.57 mg/L at 25°C (for Doxepin) | [6] |

| Melting Point | 184-189 °C (for Doxepin HCl) | [1] |

| Storage Temperature | -20°C | [7] |

Synthesis of cis,trans-Doxepin-D3

The synthesis of Doxepin has been reported through various methods, often involving a Grignard reaction[2][8]. The synthesis of the deuterated analog, cis,trans-Doxepin-D3, involves the introduction of the trideuteriomethyl group. A plausible synthetic route would involve the N-demethylation of Doxepin to its secondary amine metabolite, Nordoxepin (desmethyldoxepin), followed by N-methylation using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or deuterated formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction with deuterated reagents).

Caption: Plausible synthetic pathway for cis,trans-Doxepin-D3 from Doxepin.

Recent studies have highlighted that deuteration of the N-methyl groups in tricyclic antidepressants like Doxepin can improve their pharmacokinetic profiles by slowing down N-dealkylation metabolism[9]. This kinetic isotope effect underscores the importance of the deuteration site for both internal standards and potentially for developing improved therapeutics[10].

Application in Bioanalytical Methods: A Detailed Protocol

cis,trans-Doxepin-D3 is primarily used as an internal standard for the quantitative analysis of Doxepin and its active metabolite, Nordoxepin, in biological matrices such as plasma and whole blood. The following is a representative LC-MS/MS protocol for the simultaneous determination of Doxepin and Nordoxepin in human plasma.

Materials and Reagents

-

Analytes: Doxepin hydrochloride, Nordoxepin

-

Internal Standard: cis,trans-Doxepin-D3 hydrochloride

-

Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Ammonium formate, Methyl tert-butyl ether, Deionized water, Human plasma (blank)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Spiking: To 500 µL of human plasma in a polypropylene tube, add the appropriate volume of Doxepin and Nordoxepin working solutions to prepare calibration standards and quality control samples.

-

Internal Standard Addition: Add a fixed amount of cis,trans-Doxepin-D3 working solution to all samples (standards, QCs, and unknowns).

-

Alkalinization: Add 200 µL of 100 mM ammonium acetate solution (pH adjusted to 8 with ammonia) and vortex to mix. This ensures the analytes are in their basic, uncharged form for efficient extraction into an organic solvent.

-

Extraction: Add 3 mL of methyl tert-butyl ether, cap the tubes, and vortex for 10 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for the extraction of Doxepin and Nordoxepin from plasma using LLE.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: A C8 or C18 column (e.g., Hypurity C8, 100 mm x 4.6 mm, 5 µm) is suitable[11][12].

-

Mobile Phase A: 2.0 mM Ammonium formate in water

-

Mobile Phase B: Acetonitrile/Methanol (95:5, v/v)

-

Gradient: A suitable gradient is run to separate the analytes from matrix components.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5-10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxepin | 280.1 | 107.0 |

| Nordoxepin | 266.0 | 107.0 |

| Doxepin-D3 (IS) | 283.1 | 110.0 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion for Doxepin-D3 reflects the deuterated N,N-dimethylpropylamine fragment.

Safety and Handling

cis,trans-Doxepin-D3 is a toxic substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[13]. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[13].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood[7][14].

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air[13].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture[7]. The recommended storage temperature is typically -20°C.

Conclusion

cis,trans-Doxepin-D3 is an indispensable tool for the accurate and precise quantification of Doxepin and its primary metabolite in complex biological matrices. Its chemical and physical properties, being nearly identical to the unlabeled analyte, ensure that it effectively compensates for variability during sample preparation and analysis. This in-depth technical guide provides the foundational knowledge and a practical framework for the successful implementation of cis,trans-Doxepin-D3 as an internal standard in regulated and research bioanalytical laboratories.

References

-

Blaschke, T. F., et al. (2021). Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl. Powder Diffraction, 36(1), 43-49. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3158, Doxepin. Retrieved from [Link]

-

T. F. Blaschke, J. A. Kaduk, J. Faber, S. G. W. H. van de Vijver, and T. N. Blanton. (2021). Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl. Powder Diffraction, 36(1), 43-49. [Link]

-

Giron, D. (1982). Solubility and ionization characteristics of doxepin and desmethyldoxepin. Journal of Pharmaceutical Sciences, 71(8), 959-961. [Link]

-

New Drug Approvals. (2018, June 5). Doxepin. [Link]

-

Shah, S. A., et al. (2017). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 140, 313-321. [Link]

-

Shah, S. A., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 140, 313-321. [Link]

-

CUNY Academic Works. (2016). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). CompTox Chemicals Dashboard: Doxepin hydrochloride. [Link]

-

Cheméo. (n.d.). Chemical Properties of Doxepin (CAS 1668-19-5). [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Doxepin. [Link]

-

Shah, S. A., et al. (2017). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate. [Link]

-

Novopharm Limited. (2013, July 22). Doxepin hydrochloride Capsule USP. [Link]

-

Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns. [Link]

-

Viona Pharmaceuticals. (n.d.). Safety Data Sheet: Doxepin Tablets. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102601102, Doxepin-D3 hcl (N-methyl-D3). Retrieved from [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

-

Moharir, S., et al. (2024). Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models. Neurotherapeutics, 21(1), 101-114. [Link]

-

Jalander, L., & Oksanen, L. (1989). Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene. Synthetic Communications, 19(19), 3349-3356. [Link]

-

Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

-

Quasar Instruments. (n.d.). Doxepin-D3 HCl (cis/trans), 100 µg/mL (as free base) (Ambient). [Link]

-

El-Kosasy, A. M., et al. (2012). Construction and Optimization of Selective Membrane Electrodes for Determination of Doxepin Hydrochloride in Pharmaceutical Preparations and Biological Fluids. ResearchGate. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Doxepin-D3 HCl (cis/trans), 100 µg/mL (as free base) (Ambient) - Quasar [quasarinstruments.com]

- 4. Doxepin-D3 hcl (N-methyl-D3) | C19H22ClNO | CID 102601102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility and ionization characteristics of doxepin and desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of cis,trans-Doxepin-D3

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of cis,trans-Doxepin-D3, a critical deuterated internal standard for the quantitative analysis of the tricyclic antidepressant, Doxepin. Doxepin is prescribed as a mixture of (E) and (Z) geometric isomers, both of which are pharmacologically active.[1] Consequently, accurate bioanalytical methods are essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard like Doxepin-D3, which contains both isomers, is paramount for correcting analytical variability and ensuring the accuracy of methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] This document details a robust synthetic pathway starting from Nordoxepin (desmethyldoxepin), followed by a rigorous characterization protocol to confirm structural integrity, isotopic enrichment, and isomeric ratio. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a reliable source of Doxepin-D3 for their work.

Introduction: The Rationale for Doxepin-D3

Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia.[4][5] It is commercially available as a mixture of geometric isomers, approximately 85% (E)-isomer and 15% (Z)-isomer (also known as cidoxepin).[1][6] These isomers exhibit different pharmacological activities; the (E)-isomer is a more potent serotonin reuptake inhibitor, while the (Z)-isomer has greater sedative properties.[1][5]

In quantitative bioanalysis, especially in complex matrices like plasma or urine, variability can arise during sample preparation, extraction, and instrument analysis.[7] An ideal internal standard co-elutes with the analyte and behaves identically during extraction and ionization, but is distinguishable by mass. A stable isotope-labeled (SIL) standard, such as Doxepin-D3, is the gold standard for this purpose.[8] It ensures the highest degree of accuracy and precision in quantifying both the (E) and (Z) isomers of Doxepin.[9][10] The synthesis described herein focuses on introducing a trideuteromethyl group onto the secondary amine of Nordoxepin, the primary active metabolite of Doxepin, to yield the target compound.[1]

Synthetic Strategy and Protocol

The most efficient and direct pathway to Doxepin-D3 is the N-alkylation of its precursor, Nordoxepin (cis,trans-desmethyldoxepin), using a deuterated methylating agent. This strategy is favored for its high yield and the commercial availability of the starting materials.

Synthetic Pathway

The reaction involves the deprotonation of the secondary amine of Nordoxepin to form a more nucleophilic amide anion, which then undergoes a nucleophilic substitution (SN2) reaction with iodomethane-d3.

Caption: Synthetic route from Nordoxepin to Doxepin-D3.

Detailed Experimental Protocol

Materials:

-

cis,trans-Nordoxepin (desmethyldoxepin) hydrochloride

-

Iodomethane-d3 (CD₃I, 99.5 atom % D)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Ethyl Acetate/Hexane mixture (for elution)

-

Hydrochloric Acid (2M in diethyl ether)

Procedure:

-

Free-Basing: To a flask containing cis,trans-Nordoxepin hydrochloride (1.0 eq), add dichloromethane and saturated sodium bicarbonate solution. Stir vigorously for 30 minutes until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Nordoxepin free base.

-

N-Alkylation: Immediately dissolve the Nordoxepin free base in anhydrous acetonitrile. Add anhydrous potassium carbonate (3.0 eq). Stir the suspension at room temperature for 15 minutes.

-

Deuteromethylation: Add iodomethane-d3 (1.5 eq) dropwise to the suspension. Heat the reaction mixture to 60°C and stir overnight under an inert atmosphere (e.g., Nitrogen or Argon).

-

Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Purification (Free Base): Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure cis,trans-Doxepin-D3 as an oil.

-

Salt Formation (Optional): For a stable, solid product, dissolve the purified free base in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cis,trans-Doxepin-D3 hydrochloride.[11]

Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, isotopic enrichment, and isomeric composition of the synthesized Doxepin-D3.

Analytical Workflow

The following workflow ensures a comprehensive characterization of the final product.

Caption: Workflow for the characterization of Doxepin-D3.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity and the ratio of the (E) and (Z) isomers. The method described in the USP monograph for Doxepin Hydrochloride is a reliable starting point.[6]

| Parameter | Recommended Condition | Purpose |

| Column | C8 (L7), 5 µm, 150 x 4.6 mm | Separation of geometric isomers |

| Mobile Phase | Acetonitrile, water, and n-nonylamine with pH adjustment | Achieve optimal resolution |

| Flow Rate | 1.0 - 1.3 mL/min | Isocratic elution |

| Detection | UV at 254 nm | Quantitation of isomers |

| Resolution | ≥ 1.5 between (E) and (Z) peaks | Ensures accurate quantitation[6] |

| Tailing Factor | ≤ 2.0 for each isomer | Confirms good peak shape[6] |

A typical chromatogram will show two distinct peaks corresponding to the (Z)-isomer and the major (E)-isomer. The ratio is calculated from the integrated peak areas. The commercial ratio is approximately 15:85 (Z:E).[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment. The analysis should be performed in positive ionization mode.

| Parameter | Expected Result (for Free Base) | Comments |

| Unlabeled Doxepin [M+H]⁺ | m/z 280.2 | C₁₉H₂₂NO⁺ |

| Doxepin-D3 [M+H]⁺ | m/z 283.2 | C₁₉H₁₉D₃NO⁺. Confirms successful deuteration. |

| Key Fragment Ion | m/z 58 (unlabeled), m/z 61 (labeled) | Corresponds to the [CH₂=N(CH₃)₂]⁺ and [CH₂=N(CH₃)(CD₃)]⁺ fragments, respectively, confirming the label position.[2] |

| Isotopic Purity | ≥ 99% (d₃) | Calculated from the relative intensities of the m/z 280-283 ion cluster. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides unequivocal structural confirmation and verifies the site of deuteration.

| Protons | Expected Chemical Shift (δ ppm) | Integration (Unlabeled Doxepin) | Integration (Doxepin-D3) | Comments |

| Aromatic | ~6.8 - 7.4 | 8H | 8H | Unaffected by deuteration. |

| -O-CH₂- | ~5.1, 5.7 (AB system) | 2H | 2H | Unaffected by deuteration. |

| =C-CH₂- | ~2.5 | 2H | 2H | Unaffected by deuteration. |

| -CH₂-N- | ~2.3 | 2H | 2H | Unaffected by deuteration. |

| -N(CH₃)₂ | ~2.2 | 6H | 3H | Signal integration is halved, confirming one -CH₃ group has been replaced by -CD₃. The residual signal corresponds to the single remaining -CH₃ group. |

The absence of a proton signal for the N-CD₃ group and the corresponding 3H integration for the remaining N-CH₃ group provides definitive proof of the structure.

Conclusion

The synthesis of cis,trans-Doxepin-D3 via N-alkylation of Nordoxepin is an effective and reliable method for producing a high-quality internal standard. The comprehensive characterization protocol outlined in this guide, employing HPLC for isomeric purity, mass spectrometry for isotopic enrichment, and NMR for structural confirmation, ensures that the final product meets the stringent requirements for use in regulated bioanalytical assays. This well-characterized tool is indispensable for drug development professionals seeking to accurately measure Doxepin concentrations in biological matrices, thereby supporting critical pharmacokinetic and clinical studies.

References

-

New Drug Approvals. (2018, June 5). Doxepin, ドキセピン. Retrieved from [Link]

-

DeVane, C. L., & Jusko, W. J. (1981). Cis- and trans-isomers of doxepin and desmethyldoxepin in the plasma of depressed patients treated with doxepin. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Doxepin. PubChem. Retrieved from [Link]

-

Negrusz, A., Moore, C. M., Hinkel, K. B., & Stockham, T. L. (1998). Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy. Journal of Analytical Toxicology, 22(6), 531–536. Retrieved from [Link]

-

Singh, S., & Shah, H. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 130-136. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2009, February 27). NDA 22-036 Medical Review. Retrieved from [Link]

-

Aqeel, Z. (n.d.). Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns. Phenomenex. Retrieved from [Link]

- Krystal, A. D., & Lankford, A. (2016). Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders. U.S. Patent 9,463,181.

-

Negrusz, A., Moore, C. M., Hinkel, K. B., & Stockham, T. L. (1998). Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. PubMed. Retrieved from [Link]

- Krystal, A. D., & Lankford, A. (2019). Doxepin isomers and isomeric mixtures and methods of using the same to treat sleep disorders. U.S. Patent 10,251,859.

-

Singh, P. P., et al. (2014). Effect of Different Acids on the Formation of E and Z Isomers of Doxepin. ResearchGate. Retrieved from [Link]

-

Rane, R. A., et al. (2024). Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models. PubMed. Retrieved from [Link]

-

Patel, N. P., et al. (2013). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate. Retrieved from [Link]

-

Rane, R. A., et al. (2024). Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models. ResearchGate. Retrieved from [Link]

-

Needham, S. L., & Olson, K. L. (2017). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. LCGC International. Retrieved from [Link]

-

UTAK. (n.d.). Doxepin-d3 hydrochloride (N-methyl-d3) (cis+trans). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-Doxepin. PubChem. Retrieved from [Link]

-

PharmGKB. (n.d.). Doxepin Pathway, Pharmacokinetics. Retrieved from [Link]

-

Morningside Healthcare Ltd. (2019, October 23). Doxepin 10 mg, 25 mg & 50 mg Capsules - Nonclinical Overview. GOV.UK. Retrieved from [Link]

-

Yan, J., & Hubbard, J. W. (1995). Stereoselective and simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma or urine by high-performance liquid chromatography. PubMed. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. academic.oup.com [academic.oup.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. phenomenex.com [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. Stereoselective and simultaneous measurement of cis- and trans-isomers of doxepin and N-desmethyldoxepin in plasma or urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis,trans-Doxepin-D3: The Gold Standard for Bioanalytical Quantification

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of cis,trans-Doxepin-D3, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of the tricyclic antidepressant Doxepin in complex biological matrices. This document is intended for researchers, analytical scientists, and drug development professionals who require precise and reliable bioanalytical methods. We will delve into the physicochemical properties, the scientific rationale for its specific design as a deuterated isomeric mixture, and its practical application in validated chromatographic and mass spectrometric assays. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Challenge of Doxepin and the Isotopic Solution

Doxepin is a tricyclic antidepressant (TCA) widely prescribed for depression and insomnia.[1] Its therapeutic efficacy is complicated by its existence as a mixture of geometric (E) and (Z) isomers, typically in an ~85:15 ratio, respectively.[2][3] The (Z)-isomer (cis-doxepin) is known to be pharmacologically more active than the (E)-isomer (trans-doxepin).[4][5] Furthermore, Doxepin undergoes significant metabolism in the body, primarily through demethylation to nordoxepin (desmethyldoxepin), which is also pharmacologically active and exists as geometric isomers.[3]

Accurate quantification of Doxepin and its metabolites in biological samples (e.g., plasma, urine, hair) is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[6][7] However, quantitative analysis is fraught with challenges, including sample loss during extraction, variability in instrument response, and matrix effects, where co-extracted endogenous components suppress or enhance the analyte signal during ionization in mass spectrometry.[8]

To overcome these hurdles, the principle of isotope dilution mass spectrometry (IDMS) is employed. This technique utilizes a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass. cis,trans-Doxepin-D3 is the quintessential internal standard for this purpose. By adding a known quantity of this standard to a sample at the very beginning of the analytical workflow, it experiences the same processing and analytical variations as the endogenous Doxepin. The ratio of the native analyte to the SIL internal standard remains constant, enabling highly accurate and precise quantification.[8]

Physicochemical Properties and Identification

cis,trans-Doxepin-D3 is a certified reference material, typically supplied as a solution in a solvent like methanol. Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine hydrochloride | |

| Synonym | Doxepin-D3 HCl (cis/trans) | [9] |

| CAS Number | 347840-07-7 | |

| Molecular Formula | C₁₉H₁₈D₃NO · HCl | |

| Molecular Weight | 318.86 g/mol | |

| Isotopic Enrichment | Typically ≥98% | [10] |

| Form | Commonly available as a solution in Methanol (e.g., 100 µg/mL or 1.0 mg/mL) | [11][12] |

| Storage Temperature | -20°C to 8°C | [12] |

| Structure | A mixture of (E) and (Z) geometric isomers with three deuterium atoms on one of the N-methyl groups. | [3] |

The Scientific Rationale: Why a Deuterated cis/trans Mixture is a Self-Validating System

The design of cis,trans-Doxepin-D3 is a prime example of expertise in analytical standard development. The choice of deuterium and the preservation of the isomeric mixture are deliberate and critical for creating a trustworthy, self-validating analytical system.

The Kinetic Isotope Effect (KIE)

Deuterium, having twice the mass of protium (¹H), forms a stronger covalent bond with carbon.[13] The C-D bond is shorter, has a lower vibrational frequency, and requires more energy to break than a C-H bond. This phenomenon, known as the Kinetic Isotope Effect, means that placing the deuterium labels on a site of metabolic activity can slow down the rate of metabolism.[13] In Doxepin-D3, the deuterium atoms are placed on the N-methyl group, a primary site of cytochrome P450-mediated N-demethylation.[3] This strategic placement ensures the internal standard is metabolically more robust than the analyte, preventing its degradation during sample incubation or analysis, which is a key requirement for a reliable internal standard.

Co-elution and Correction for Matrix Effects

Because the physicochemical properties of Doxepin-D3 are nearly identical to those of native Doxepin, it co-elutes during chromatographic separation (both GC and LC). This is the cornerstone of its function. As both the analyte and the internal standard pass through the ion source of the mass spectrometer at the exact same time, they are subjected to the identical matrix-induced ion suppression or enhancement. The ratio of their signals remains unaffected, providing a true quantitative result.

The Criticality of the cis/trans Isomeric Mixture

Doxepin is administered as a mixture of isomers, and their metabolism can be stereoselective.[2][14] This means that the ratio of cis- to trans-doxepin can change over time in the body. To accurately quantify each isomer individually, an internal standard that is also a mixture of these isomers is required. Using cis,trans-Doxepin-D3 allows for the most accurate correction for each respective isomer, as their chromatographic and mass spectrometric behaviors are precisely matched. Attempting to quantify both isomers with a single-isomer internal standard would introduce significant error and compromise the trustworthiness of the results.[14]

Caption: Logical workflow for the quantification of Doxepin isomers using their deuterated counterparts.

Synthesis and Characterization: A Conceptual Framework

While the exact synthesis protocols for commercial certified reference materials are proprietary, a plausible and common method for creating N-methyl-d3 labeled compounds involves the reaction of the desmethyl precursor with a deuterated methylating agent.

Conceptual Synthesis Pathway:

-

Precursor Synthesis: Synthesize or procure nordoxepin (desmethyldoxepin), the primary metabolite of Doxepin.

-

Deuteromethylation: React nordoxepin with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction). This step incorporates the three deuterium atoms onto the nitrogen.

-

Purification & Salt Formation: The resulting cis,trans-Doxepin-D3 is purified using chromatographic techniques (e.g., HPLC) to ensure high chemical purity. It is then typically converted to its hydrochloride salt to improve stability and solubility.

-

Certification: The final product undergoes rigorous testing. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the position and extent of deuterium incorporation. Mass spectrometry verifies the mass shift, and HPLC confirms chemical and isomeric purity. The concentration of the solution is determined gravimetrically.

Application in Quantitative Bioanalysis: Protocols and Methodologies

cis,trans-Doxepin-D3 is suitable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. LC-MS/MS is generally preferred for its higher sensitivity and specificity.

Sources

- 1. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective pharmacokinetics of doxepin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. technologynetworks.com [technologynetworks.com]

- 6. Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Doxepin-D3 HCl (cis/trans), 100 µg/mL (as free base) (Ambient) - Quasar [quasarinstruments.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. academicworks.cuny.edu [academicworks.cuny.edu]

- 12. zeptometrix.com [zeptometrix.com]

- 13. jscimedcentral.com [jscimedcentral.com]

- 14. Cis- and trans-isomers of doxepin and desmethyldoxepin in the plasma of depressed patients treated with doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Robustness of cis,trans-Doxepin-D3: A Comprehensive Guide to Isotopic Purity, Stability, and LC-MS/MS Integration

Abstract & Scope

Doxepin is a prominent tricyclic antidepressant (TCA) utilized in the management of depression, anxiety, and insomnia. In clinical toxicology, forensic analysis, and therapeutic drug monitoring (TDM), precise quantification of doxepin in biological matrices is critical[1]. Because doxepin exists as a mixture of cis and trans geometric isomers, analytical workflows require an internal standard (IS) that perfectly mimics the physicochemical properties of the native drug. cis,trans-Doxepin-D3 has emerged as the gold-standard internal standard for isotope dilution mass spectrometry (IDMS)[2]. This whitepaper explores the mechanistic causality behind its isotopic stability, degradation pathways, and provides a self-validating protocol for its integration into LC-MS/MS workflows.

Structural Causality: Isotopic Design of Doxepin-D3

The structural integrity of an internal standard dictates the analytical reliability of the entire assay. Doxepin-D3 (CAS: 347840-07-7) is synthesized by incorporating three deuterium atoms at the N-methyl group (N-CD3)[2][3].

Causality of Deuterium Placement: The selection of the N-methyl group for deuteration is highly intentional. Carbon-deuterium (C-D) bonds in an aliphatic methyl group are kinetically inert under standard physiological and chromatographic conditions (typically acidic mobile phases like 0.1% formic acid). Unlike heteroatom-bound protons (e.g., -OH, -NH) which undergo rapid hydrogen-deuterium exchange (HDX) in protic solvents, the N-CD3 moiety prevents isotopic scrambling. This ensures that the +3 Da mass shift remains absolute from sample preparation through electrospray ionization (ESI).

Impact of Isotopic Purity on Sensitivity: High-quality Doxepin-D3 reference materials guarantee ≥99% deuterated forms (d1-d3) and crucially, ≤1% d0 (unlabeled doxepin)[2][4]. If the d0 contribution exceeds 1%, the internal standard will artificially inflate the native doxepin signal at the Lower Limit of Quantification (LLOQ), compromising assay sensitivity and linearity.

Stability Dynamics and Storage Causality

Understanding the thermodynamic and environmental vulnerabilities of Doxepin-D3 is essential for maintaining calibration integrity. The compound is typically supplied as a hydrochloride salt, which introduces specific handling requirements[3][4].

Causality of Degradation:

-

Hygroscopicity: Doxepin-D3 HCl is classified as "very hygroscopic"[3]. Exposure to atmospheric moisture leads to rapid water absorption. If a laboratory prepares stock solutions from the solid powder without strict anhydrous controls, the absorbed water mass will cause a gravimetric weighing error. This results in a lower-than-calculated IS concentration, systematically biasing the quantification of native doxepin upward.

-

Photolytic Cleavage: The dibenzoxepin ring system is susceptible to UV-induced photo-oxidation. Prolonged exposure to ambient laboratory light can induce structural degradation.

-

Thermal Stress: While stable for ≥4 years at -20°C[4], elevated temperatures accelerate the breakdown of the tricyclic ring.

To mitigate these risks, certified reference materials (CRMs) are frequently utilized as ready-to-use (RTU) solutions (e.g., 100 µg/mL in methanol) sealed under argon[5].

Fig 1: Environmental stressors and degradation pathways affecting Doxepin-D3 stability.

Quantitative Data & Specifications

The following table summarizes the critical physicochemical specifications and their direct impact on analytical workflows.

Table 1: Physicochemical and Stability Specifications of Doxepin-D3 HCl

| Parameter | Specification | Analytical Causality / Impact |

| Molecular Formula | C19H18D3NO • HCl | N-methyl-D3 ensures minimal isotopic scrambling in protic solvents. |

| Molecular Weight | 318.86 g/mol | +3 Da mass shift prevents isotopic overlap with native doxepin. |

| Isotopic Purity | ≥99% (d1-d3), ≤1% d0 | Minimizes background interference at the LLOQ. |

| Storage Temperature | -20°C (Solid/Solution) | Arrests thermal degradation and prevents solvent evaporation in RTU ampoules. |

| Hygroscopicity | Very Hygroscopic | Necessitates handling in dry environments or utilizing pre-calibrated RTU ampoules. |

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in pharmacokinetic data, the analytical protocol must be a self-validating system. This means embedding quality control checks directly into the workflow to continuously verify the integrity of the Doxepin-D3 internal standard.

Step-by-Step Extraction and Analysis Protocol

Step 1: IS Working Solution Preparation

-

Action: Dilute the RTU Doxepin-D3 CRM (100 µg/mL in methanol) to a working concentration of 50 ng/mL using 50:50 Methanol:Water. Store in amber glass vials at 4°C.

-

Validation Checkpoint: Inject the working solution alone to verify the absence of the native doxepin MRM transition (d0 interference check).

Step 2: Matrix Spiking and Extraction

-

Action: Aliquot 100 µL of biological matrix (plasma/urine) into a microplate. Spike with 20 µL of the Doxepin-D3 working solution. Add 400 µL of cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.

-

Action: Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

-

Causality: The IS is spiked before extraction. Because Doxepin-D3 shares the exact extraction recovery and matrix effect profile as native doxepin, any loss during precipitation is mathematically normalized by the peak area ratio.

Step 3: LC-MS/MS Acquisition

-

Action: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).

-

Action: Monitor via Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

-

Native Doxepin: [M+H]+ 280.2 → Product Ion

-

Doxepin-D3: [M+H]+ 283.2 → Product Ion

-

-

Validation Checkpoint: Monitor the absolute peak area of the Doxepin-D3 IS across all patient samples and calibrators. The Coefficient of Variation (CV) of the IS area must remain <15%. A sudden drop indicates severe matrix suppression or an extraction failure in that specific well.

Fig 2: Self-validating isotope dilution LC-MS/MS workflow for doxepin quantification.

References

-

Chromservis. "Analytical Reference Standards." Chromservis,[Link]

Sources

A Comprehensive Technical Guide to the Solubility of cis,trans-Doxepin-D3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of cis,trans-Doxepin-D3, a deuterated analog of the tricyclic antidepressant Doxepin. Given the critical role of solubility in drug development—from initial screening to formulation—this document synthesizes available data, outlines robust experimental protocols for solubility determination, and discusses the underlying physicochemical principles. This guide is intended to be a practical resource for scientists working with this and similar compounds.

Introduction to cis,trans-Doxepin-D3 and the Imperative of Solubility

cis,trans-Doxepin-D3 is an isotopic variant of Doxepin, a well-established tricyclic antidepressant and anxiolytic agent.[1] The "D3" designation indicates the presence of three deuterium atoms, typically on the N-methyl group. Such deuterated compounds are invaluable as internal standards in quantitative bioanalytical assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies of Doxepin.

The solubility of an active pharmaceutical ingredient (API) and its deuterated analogs in various organic solvents is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle. Understanding solubility is paramount for:

-

Chemical Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Analytical Method Development: Preparing stock and working solutions for assays like HPLC and MS.

-

Preclinical and Clinical Formulation: Developing stable and bioavailable dosage forms.

-

In Vitro and In Vivo Studies: Ensuring accurate dosing and avoiding compound precipitation in biological matrices.

This guide will delve into the specifics of cis,trans-Doxepin-D3 solubility, beginning with its core physicochemical properties.

Physicochemical Properties of Doxepin and its Deuterated Analog

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical characteristics. While specific experimental data for cis,trans-Doxepin-D3 is limited, the properties of the parent compound, Doxepin, provide a strong foundation for understanding its behavior. The substitution of hydrogen with deuterium results in a negligible change in most physicochemical properties that govern solubility, such as polarity, pKa, and logP.[2]

Table 1: Physicochemical Properties of Doxepin

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₁NO | [1] |

| Molecular Weight | 279.4 g/mol | [1] |

| pKa | 8.96 at 25°C | [3] |

| logP (Octanol/Water) | 4.3 | [1] |

| Appearance | Oily liquid (free base) or white crystalline solid (hydrochloride salt) | [1][4] |

Doxepin is a weakly basic compound with a pKa of 8.96.[3] Its high logP value indicates that it is a lipophilic molecule, suggesting a preference for non-polar environments.[1] The general principle of "like dissolves like" is a useful starting point for predicting solubility.[5] Therefore, Doxepin and its deuterated analog are expected to be more soluble in organic solvents than in aqueous media, particularly at a neutral pH.

Solubility Data for Doxepin and cis,trans-Doxepin-D3

Direct, quantitative solubility data for cis,trans-Doxepin-D3 across a wide spectrum of organic solvents is not extensively published. However, data for the parent compound, Doxepin hydrochloride, and qualitative information for the deuterated form, provide valuable guidance.

Table 2: Quantitative Solubility of Doxepin Hydrochloride in Common Organic Solvents

| Solvent | Solubility (approx. mg/mL) | Source(s) |

| Ethanol | 30 | [6] |

| Dimethyl Sulfoxide (DMSO) | 25 | [6] |

| Dimethylformamide (DMF) | 20 | [6] |

| Methanol | Freely Soluble | |

| Chloroform | Soluble (1 g in 10 mL) | [7] |

Table 3: Qualitative Solubility of Doxepin and cis,trans-Doxepin-D3

| Compound | Solvent | Solubility | Source(s) |

| Doxepin Hydrochloride | Water | Readily Soluble | [4] |

| Doxepin Hydrochloride | Lower Alcohols | Readily Soluble | [4] |

| Doxepin Hydrochloride | Dichloromethane | Freely Soluble | |

| cis,trans-Doxepin-D3 | DMSO | Soluble | [8] |

| cis,trans-Doxepin-D3 | Methanol | Soluble | [8] |

The data indicates that Doxepin hydrochloride, and by extension cis,trans-Doxepin-D3, exhibits good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility in chloroform further highlights its affinity for less polar environments.

Experimental Determination of Solubility: A Practical Guide

For novel solvents or precise quantitative data, experimental determination of solubility is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[9][10][11]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[11]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Causality in Experimental Choices:

-

Excess Solid: The presence of undissolved solid is crucial to ensure that the solution is truly saturated and in equilibrium.[12]

-

Extended Agitation (24-72 hours): This duration is necessary to allow sufficient time for the dissolution process to reach a state of thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.[9][13]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.[14]

-

Filtration: A chemically inert filter with a small pore size is used to remove all undissolved particles, which could otherwise lead to an overestimation of solubility.[15]

High-Throughput Screening for Kinetic Solubility

In early drug discovery, where compound availability may be limited, high-throughput screening (HTS) methods are often employed to determine kinetic solubility.[8][16] These methods are faster but may overestimate thermodynamic solubility as they can generate supersaturated solutions.[10][17]

A common HTS approach involves preparing a concentrated stock solution of the compound in DMSO and then serially diluting it into the aqueous or organic solvent of interest in a microplate format.[17] The formation of a precipitate is then detected, often by turbidimetry (light scattering).[17]

Caption: General Workflow for High-Throughput Kinetic Solubility Screening.

Factors Influencing the Solubility of cis,trans-Doxepin-D3

Several factors can influence the measured solubility of cis,trans-Doxepin-D3 in organic solvents:

-

Solvent Polarity: As a moderately polar molecule, its solubility will vary significantly across solvents with different polarities. The principle of "like dissolves like" provides a useful, albeit qualitative, prediction.[5]

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[14] This is an important consideration when preparing concentrated solutions.

-

pH of the Solvent System: Although less relevant for pure organic solvents, if the solvent contains any acidic or basic additives, the ionization state of the tertiary amine in Doxepin-D3 will be affected, which in turn will significantly impact its solubility.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid cis,trans-Doxepin-D3 can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution characteristics.[13] It is good practice to characterize the solid form before and after the solubility experiment.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of cis,trans-Doxepin-D3 in organic solvents. While direct quantitative data is sparse, the information available for the parent compound, Doxepin hydrochloride, offers a reliable starting point. The key takeaway for researchers is the importance of experimental determination of solubility for specific applications, for which detailed protocols have been provided.

Future work in this area should focus on generating a comprehensive, publicly available database of the solubility of cis,trans-Doxepin-D3 in a wider array of organic solvents commonly used in pharmaceutical sciences. Such data would be an invaluable resource for researchers and would facilitate more efficient and robust drug development processes.

References

-

Scribd. (n.d.). Solubility Determination Methods in USP. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

USP-NF. (2013, November 21). THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

PubMed. (n.d.). Solubility and ionization characteristics of doxepin and desmethyldoxepin. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

PubChem. (n.d.). Doxepin. Retrieved from [Link]

-

Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

accessdata.fda.gov. (n.d.). DOXEPIN HYDROCHLORIDE ORAL SOLUTION USP (Concentrate). Retrieved from [Link]

-

ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Quasar Instruments. (n.d.). Doxepin-D3 HCl (cis/trans), 100 µg/mL (as free base) (Ambient). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved from [Link]

Sources

- 1. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. recipharm.com [recipharm.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Doxepin hydrochloride | 1229-29-4 [chemicalbook.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. scribd.com [scribd.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. caymanchem.com [caymanchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. enamine.net [enamine.net]

Technical Guide: Mass Spectrometry Profiling of cis,trans-Doxepin-D3

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of cis,trans-Doxepin-D3 , the deuterated internal standard (IS) utilized for the quantification of the tricyclic antidepressant Doxepin.

Unlike stable isotopes that retain the label on the core scaffold, Doxepin-D3 (specifically the

Chemical Identity & Structural Logic

Doxepin exists as a geometric isomer mixture (approx. 15:85 cis:trans).[1][2] The commercial internal standard, Doxepin-d3 HCl , typically carries the deuterium label on one of the

Structural Specifications

-

Compound: Doxepin-d3 Hydrochloride (cis/trans mixture)[3][4]

-

Chemical Name: (3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine hydrochloride.[5]

-

Molecular Formula:

[4] -

Exact Mass (Free Base): 282.21 (Monoisotopic)

-

Precursor Ion

:

The Isotopic Anchor

The D3 label is located on the terminal amine:

Mass Spectrometry Fragmentation Analysis

The fragmentation of Doxepin-D3 in positive Electrospray Ionization (ESI+) follows a high-energy inductive cleavage mechanism characteristic of tricyclic antidepressants (TCAs).

Precursor Ion Selection

-

Analyte (Doxepin):

-

Internal Standard (Doxepin-D3):

The +3 Da shift is sufficient to resolve the IS from the analyte in the Q1 quadrupole, provided the isotopic purity is high (>99% D3) to minimize the D0 contribution to the analyte channel.

Primary Fragmentation Pathway (Quantifier)

Transition:

-

Mechanism: The protonated molecular ion undergoes inductive cleavage at the ether bridge and the alkyl side chain. This results in the formation of a stable, resonance-stabilized aromatic cation (often characterized as a tropylium-like derivative or

fragment) derived from the dibenzoxepin ring system. -

Label Fate (Critical): The formation of the

107 ion involves the loss of the entire alkylamino side chain . Since the D3 label is located on the -

Result: The product ion (

107) is identical for both the unlabeled Doxepin and the Doxepin-D3.-

Doxepin:

[6] -

Doxepin-D3:

-

-

Selectivity Source: Specificity is maintained solely by the Q1 precursor selection. This requires the mass spectrometer to have sufficient unit resolution to prevent "cross-talk" from the 280 channel into the 283 channel, and vice versa.

Secondary Fragmentation Pathway (Qualifier)

Transition:

-

Mechanism: Neutral loss of the amine moiety. The bond between the propyl chain and the nitrogen atom cleaves.

-

Label Fate:

-

Native Doxepin loses dimethylamine (

, 45 Da). -

Doxepin-D3 loses

-methyl-N-trideuteriomethylamine (

-

-

Result: The fragment at

235 is also unlabeled and identical to the native drug fragment.

Mechanistic Visualization

The following diagram illustrates the "Label-Lost" fragmentation pathway, confirming why the product ions are identical to the native analyte.

Caption: Mechanistic pathway of Doxepin-D3 fragmentation. Note that both primary product ions lose the deuterated side chain, relying on Q1 resolution for specificity.

Bioanalytical Workflow & Protocol

To ensure data integrity given the "Label-Lost" fragmentation, the following protocol emphasizes chromatographic stability and isotopic purity verification.

Sample Preparation (Liquid-Liquid Extraction)

-

Rationale: LLE is preferred over protein precipitation to minimize matrix effects that could suppress the ionization of the co-eluting IS and analyte.

-

Step 1: Aliquot

plasma into a glass tube. -

Step 2: Add

Doxepin-D3 IS working solution ( -

Step 3: Alkalinize with

0.1 M NaOH (promotes uncharged state for extraction). -

Step 4: Extract with

n-Hexane:Isoamyl alcohol (98:2 v/v). Vortex 5 min. -

Step 5: Centrifuge (3000g, 5 min), transfer organic layer, and evaporate to dryness.

-

Step 6: Reconstitute in Mobile Phase.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (

, -

Mobile Phase:

-

A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: 10% B to 90% B over 3.0 min.

-

Flow Rate:

.

Mass Spectrometry Settings (Source: ESI+)

| Parameter | Setting | Rationale |

| Ion Spray Voltage | 5500 V | Optimal for protonation of tertiary amines. |

| Source Temp | 500°C | Ensures complete desolvation of the tricyclic ring. |

| Curtain Gas | 30 psi | Prevents solvent cluster interference. |

| Collision Energy (CE) | 25-30 eV | Optimized to maximize the 107 fragment intensity. |

Quantitative Data Summary

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Label Status |

| Doxepin | 280.2 | 107.1 | 100 | Unlabeled |

| Doxepin-D3 | 283.2 | 107.1 | 100 | Label Lost |

Validation & Quality Assurance (Self-Validating Logic)

Because the product ion is non-specific, the validity of the assay rests on two pillars: Isotopic Purity and Chromatographic Co-elution .

Isotopic Contribution (Cross-Signal Check)

Since the IS transitions to the same mass as the analyte (107), any unlabeled Doxepin (D0) present as an impurity in the D3 standard will appear directly in the analyte channel (280 -> 107).

-

Protocol: Inject a "Zero" sample (Matrix + IS only).

-

Acceptance: Response in the Analyte channel (280/107) must be

of the LLOQ response. -

Causality: High D0 impurity leads to false positives in low-concentration samples.

Chromatographic Co-elution

-

Requirement: The D3 IS must co-elute exactly with the analyte.

-

Why: Deuterium isotope effects can sometimes cause slight retention time shifts (

shifts). If the IS elutes differently, it fails to compensate for matrix suppression occurring at the specific -

Verification: Overlay Extracted Ion Chromatograms (XIC) of 280.2 and 283.2. Peak centers should align within

min.

Workflow Diagram

Caption: Analytical workflow emphasizing the Q1 filtration step as the primary discriminator between Analyte and IS.

References

-

Patel, N. P., et al. (2017). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Link

-

Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC tandem mass spectrometry: A multi-level, single-sample approach." Journal of Chromatography B. Link

-

National Institute of Standards and Technology (NIST). "Doxepin Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Link

-

Cerilliant Corporation. "Doxepin-D3 HCl Certified Reference Material Datasheet." Link

-

Thermo Fisher Scientific. "Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS." Application Note. Link

Sources

- 1. preprints.org [preprints.org]

- 2. Plasma levels of the cis- and trans-isomers of doxepin and desmethyldoxepin after administration of doxepin to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zeptometrix.com [zeptometrix.com]

- 4. Doxepin-d3 Hydrochloride | CAS 347840-07-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Doxepin-D3 hcl (N-methyl-D3) | C19H22ClNO | CID 102601102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating Bioanalytical Assays: A Technical Guide to cis,trans-Doxepin-D3

This guide provides an in-depth technical overview of cis,trans-Doxepin-D3, a critical reagent for researchers, scientists, and drug development professionals. We will delve into its core applications, product specifications based on typical certificates of analysis, and the validated analytical methodologies where it serves as an indispensable tool.

Introduction: The Role of Deuterated Standards in Quantitative Analysis

Doxepin is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder, anxiety, and insomnia.[1][2] Its therapeutic action is attributed to the inhibition of norepinephrine and serotonin reuptake in the central nervous system.[2][3][4] Furthermore, Doxepin exhibits significant antagonism at histamine H1 receptors, which contributes to its sedative effects.[2][5]

In pharmacokinetic, toxicological, and clinical monitoring studies, the accurate quantification of Doxepin and its primary active metabolite, desmethyldoxepin, in biological matrices is paramount.[6][7] This is where isotopically labeled internal standards, such as cis,trans-Doxepin-D3, become essential. Deuterated standards are the gold standard in mass spectrometry-based bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte of interest.[8] This ensures they co-elute chromatographically and experience similar extraction recovery and ionization efficiency, correcting for variations during sample preparation and analysis.[8][9] The use of a stable isotope-labeled internal standard like Doxepin-D3 significantly enhances the accuracy, precision, and robustness of quantitative methods.[8][9][10]

Product Specifications and Certificate of Analysis

While a specific Certificate of Analysis (CoA) is batch-dependent, the following table summarizes the typical product specifications for cis,trans-Doxepin-D3 as a certified reference material.

| Parameter | Specification | Source |

| Product Name | cis,trans-Doxepin-D3 Hydrochloride | [11][12][13] |

| Synonym | Doxepin-d3 hydrochloride (N-methyl-d3) (cis+trans) | [14] |

| Chemical Formula | C₁₉H₁₈D₃NO · HCl | [11][12] |

| Molecular Weight | 318.86 g/mol | [11][12] |

| CAS Number | 347840-07-7 | [11][13] |

| Appearance | Typically supplied as a solution in methanol. | [11] |

| Concentration | Commonly available as 100 µg/mL or 1.0 mg/mL (as free base) in methanol. | [11][12] |

| Purity | ≥99% (as specified on CoA) | |

| Isotopic Enrichment | ≥99% Deuterium incorporation | Inferred from standard use in mass spectrometry |

| Storage | -20°C to -10°C is recommended for long-term stability. | [14][15] |

| Application | Internal standard for isotope dilution methods by GC/MS or LC/MS.[11][16] | Used in clinical toxicology, urine drug testing, and forensic analysis.[11][16] |

Analytical Methodologies: A Practical Approach

cis,trans-Doxepin-D3 is predominantly used as an internal standard in chromatographic and mass spectrometric methods for the quantification of Doxepin in biological samples such as blood, plasma, urine, and hair.[7][11][17][18]

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step in bioanalysis is the isolation of the analyte from the complex biological matrix. Solid-phase extraction is a common and effective technique.

Protocol for SPE of Doxepin from Hair Samples: [17]

-

Sample Preparation: Pulverize 50 mg of washed and dried hair samples.

-

Internal Standard Spiking: Add a known concentration of cis,trans-Doxepin-D3 solution (e.g., 20 µL of a 10 µg/mL solution) to the hair samples, standards, and controls.

-

Acidification: Add 3 mL of 0.1M HCl.

-

SPE Column Conditioning: Condition a C18 SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of 1.93M acetic acid.

-

Sample Loading: Load the sample onto the conditioned SPE column and draw it through slowly.

-

Washing:

-

Wash the column with 3 mL of deionized water.

-

Wash the column with 1 mL of 0.1M HCl.

-

Wash the column with 3 mL of methanol.

-

Dry the column thoroughly after each wash.

-

-

Elution: Elute Doxepin, desmethyldoxepin, and the Doxepin-D3 internal standard with 3 mL of a methylene chloride/isopropanol/ammonium hydroxide (78:20:2, v/v/v) mixture.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Caption: Workflow for Solid-Phase Extraction of Doxepin.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Doxepin due to its high sensitivity and selectivity.[19]

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used.[19]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is often employed.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored would be:

-

Doxepin: Precursor ion (m/z) → Product ion (m/z)

-

cis,trans-Doxepin-D3: Precursor ion (m/z+3) → Product ion (m/z)

-

The use of the deuterated internal standard allows for the calculation of a response ratio (Analyte Peak Area / Internal Standard Peak Area), which is then used to determine the concentration of the analyte from a calibration curve.

Sources

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Doxepin for depression and related-disorders :- Medznat [medznat.ru]

- 5. droracle.ai [droracle.ai]

- 6. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. texilajournal.com [texilajournal.com]

- 10. lcms.cz [lcms.cz]

- 11. Doxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 12. Doxepin-D3 HCl (cis/trans), 100 µg/mL (as free base) (Ambient) - Quasar [quasarinstruments.com]

- 13. Doxepin-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 14. zeptometrix.com [zeptometrix.com]

- 15. Doxepin-D3 (cis/trans) 1.0mg/mL methanol as free base, certified reference material, Cerilliant 347840-07-7 [sigmaaldrich.com]

- 16. Doxepin-D3 (cis/trans) 1.0mg/mL methanol as free base, certified reference material, Cerilliant 347840-07-7 [sigmaaldrich.com]

- 17. academic.oup.com [academic.oup.com]

- 18. scribd.com [scribd.com]

- 19. benthamscience.com [benthamscience.com]

A Comprehensive Technical Guide to the Storage and Handling of cis,trans-Doxepin-D3

Prepared for researchers, scientists, and drug development professionals, this guide provides in-depth technical and procedural recommendations for the safe storage and handling of cis,trans-Doxepin-D3. As a Senior Application Scientist, the following synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction to cis,trans-Doxepin-D3: A Stable Isotope-Labeled Standard

cis,trans-Doxepin-D3 is a deuterated analog of Doxepin, a tricyclic antidepressant and anxiolytic agent.[1] The incorporation of three deuterium atoms (D3) on the N-methyl group creates a stable isotope-labeled compound (SIL-compound). These SIL-compounds are invaluable in quantitative bioanalytical studies, particularly in mass spectrometry-based assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). They serve as ideal internal standards due to their chemical and physical properties being nearly identical to the parent drug, while their increased mass allows for clear differentiation in mass spectrometric analysis.[2][3]

The deuterium labeling in cis,trans-Doxepin-D3 is generally stable and not prone to exchange under typical physiological and analytical conditions. However, proper storage and handling are paramount to prevent degradation of the core molecule and to maintain its isotopic purity, ensuring the accuracy and reproducibility of experimental results.[4]

Core Storage Directives: Preserving Chemical and Isotopic Integrity

The stability of Doxepin and its analogs is influenced by temperature, light, moisture, and oxidative stress.[1][5] The following storage protocols are designed to mitigate these factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Recommended) or 2-8°C | Storing at -20°C is the industry standard for long-term preservation of analytical standards, minimizing the rate of potential chemical degradation. For shorter periods, refrigeration at 2-8°C is acceptable. |

| Humidity | Low humidity; store with a desiccant | Doxepin Hydrochloride is non-hygroscopic up to 75% relative humidity[1], but minimizing moisture is a best practice to prevent potential hydrolysis and preserve the solid form. |

Upon removal from cold storage, the container should be allowed to equilibrate to room temperature before opening. This crucial step prevents the condensation of atmospheric moisture onto the cold compound, which could compromise its stability.

Doxepin is known to decompose slowly in the presence of light.[1] Therefore, protection from light is a critical storage parameter.

-

Primary Container: The compound should be stored in the original manufacturer's vial, which is typically made of amber glass or an opaque material to block UV and visible light.

-

Secondary Containment: For added protection, the primary container should be stored inside a light-blocking secondary container, such as a freezer box or a sealed, opaque bag.

-

Inert Atmosphere: While not always mandatory for solid-state storage, storing under an inert gas like argon or nitrogen can provide an extra layer of protection against oxidative degradation, a known degradation pathway for Doxepin.[5][6]

Handling Protocols: A Step-by-Step Guide for Safe and Accurate Use

Adherence to a strict handling protocol is essential to maintain personnel safety and the integrity of the compound.

As a baseline, standard laboratory PPE should be worn at all times when handling cis,trans-Doxepin-D3:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

The following protocol outlines the steps for accurately preparing a stock solution.

-

Equilibration: Remove the vial of cis,trans-Doxepin-D3 from its storage location (-20°C or 2-8°C) and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up.

-

Weighing: Conduct all weighing operations in a chemical fume hood or a ventilated balance enclosure. Use an analytical balance with appropriate precision. Tare the balance with a clean, empty weigh boat or vial. Carefully transfer the desired amount of the solid compound.

-

Solubilization: Doxepin Hydrochloride is readily soluble in water and lower alcohols like methanol and ethanol.[1][7] For bioanalytical applications, a high-purity solvent such as methanol or acetonitrile is typically used. Add the appropriate volume of solvent to the weighed compound to achieve the target concentration.

-

Mixing: Ensure complete dissolution by vortexing or sonicating the solution. Visually inspect the solution to confirm that no particulate matter remains.

-

Storage of Solutions: Stock solutions should be stored in amber glass vials with PTFE-lined caps at -20°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and concentration changes over time.

Stability and Degradation Profile

Understanding the potential degradation pathways of Doxepin is crucial for troubleshooting and ensuring the quality of analytical data. Forced degradation studies on Doxepin have identified several key vulnerabilities.[6][8]

-